Olive oil

Oxidative Stability Food Chemistry Shelf-Life

Generic substitution with high-oleic alternatives introduces uncharacterized variability in oxidative stability and biological assays due to absent minor components. Pharmacopeial-grade Olive Oil resolves this with defined identity per USP, Ph. Eur., and JP monographs. • Acidity ≤0.3 mg KOH/g (refined grade) ensures batch-to-batch consistency for GMP manufacturing. • Naturally high squalene (~5800 mg/kg) and phenolic antioxidants confer superior oxidative stability vs. high-oleic sunflower oil. • Lower polar compound accumulation (22.4 vs. 25.3 g/100 g after 20 frying cycles) extends oil life in thermal processing. Supplied with full Certificate of Analysis; ambient shipping.

Molecular Formula C98H184O10
Molecular Weight 1522.5 g/mol
CAS No. 8001-25-0
Cat. No. B6596280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlive oil
CAS8001-25-0
Molecular FormulaC98H184O10
Molecular Weight1522.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCC=CCCCCCCCC(=O)OCC.CCCCCC=CCC=CCCCCCCCC(=O)OCC.CCC=CCC=CCC=CCCCCCCCC(=O)OCC
InChIInChI=1S/C20H40O2.C20H38O2.C20H36O2.C20H34O2.C18H36O2/c4*1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-19H2,1-2H3;11-12H,3-10,13-19H2,1-2H3;8-9,11-12H,3-7,10,13-19H2,1-2H3;5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3;3-17H2,1-2H3
InChIKeyNWUIOBPENFDKLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ether, chloroform, and carbon disulfide;  sparingly soluble in alcohol
Slightly soluble in alcohol;  miscible with ether, chloroform, carbon disulfide
INSOL IN WATER

Olive Oil Composition & Pharmacopeial Status


Olive oil (CAS 8001-25-0), derived from the fruit of Olea europaea L., is a fixed oil comprising predominantly triacylglycerols rich in monounsaturated oleic acid (typically 55–83%), along with a distinctive suite of minor bioactive components including squalene, tocopherols, and phenolic compounds [1]. It is recognized in the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP), where it is defined by specific fatty acid composition, sterol profile, and acidity limits [2]. The pharmacopeial grade material (e.g., USP Reference Standard, refined grade with acidity ≤0.3 mg KOH/g) is available from commercial vendors for use as an excipient, analytical standard, or research material .

Pharmacopeial-grade identity (USP/Ph. Eur./JP) suitable for excipient, analytical standard, and research material procurement.
Distinct minor component profile (squalene, phenolics, tocopherols) not captured by fatty acid composition alone.
Reported higher oxidative stability supports thermal processing and shelf-life research contexts.

Why Olive Oil Substitution Fails


While olive oil and high-oleic sunflower oil (HOSO) share a comparable oleic acid content (approximately 80%), they are not interchangeable in applications where oxidative stability or biological response is critical [1]. Olive oil contains a unique profile of minor components—notably squalene (up to ~5800 mg/kg) and a diverse array of phenolic compounds—that are either absent or present at markedly lower concentrations in HOSO and other vegetable oils [2][3]. These minor constituents confer a higher oxidative stability index (OSI) and a distinct biological signature that cannot be replicated by simply matching the fatty acid profile. Consequently, generic substitution with high-oleic alternatives or other vegetable oils can lead to different degradation kinetics during thermal processing and divergent outcomes in cell-based assays, thereby undermining experimental reproducibility and product performance [4].

Minor Component Mismatch
Matching oleic acid content does not replicate the unique squalene and phenolic profile; oxidative stability and biological response may shift.
Pharmacopeial Grade Gap
Generic high-oleic alternatives may lack compendial specifications, introducing variability in acidity and UV absorbance for regulated applications.
Thermal Degradation Profile
Substituting with other vegetable oils can lead to different polar compound formation rates during frying, affecting experimental or process consistency.

Olive Oil Differentiation Evidence


Oxidative Stability vs. Sunflower and Canola Oils

Olive oil exhibits a superior oxidative stability compared to sunflower and canola oils, as quantified by the oxidative protection index (OPI). At 60°C, the OPI for olive oil was 36.2 h·g/μmol, which is significantly higher than that of canola oil (16.6 h·g/μmol) and sunflower oil (8.72 h·g/μmol) . This metric integrates induction period and carbonyl value, providing a comprehensive measure of resistance to oxidation.

Oxidative Stability
Data to verify
OPI 36.2 vs. 8.72 h·g/μmol (sunflower) at 60°C; 2.2× higher than canola
Supports shelf-life and oxidative stability evaluation.
Conditions: 60°C, induction period and carbonyl kinetics.
Oxidative Stability Food Chemistry Shelf-Life

Squalene Content vs. High-Oleic Sunflower Oil

Olive oil is a uniquely rich natural source of squalene, a triterpene hydrocarbon with recognized bioactivity. The mean squalene concentration in virgin olive oil is 5800 mg/kg [1]. In contrast, high-oleic sunflower oil contains negligible squalene (typically <100 mg/kg) [2]. This difference of approximately two orders of magnitude is a defining compositional distinction.

Squalene Content
Reported
Mean: ~5800 mg/kg
Supports squalene sourcing and authenticity differentiation.
GC-FID, unsaponifiable matter.
Bioactive Lipids Nutritional Biochemistry Cosmeceuticals

Differential VLDL Triacylglycerol Regulation

In a human crossover study, diets enriched with olive oil or high-oleic sunflower oil (HOSO) led to distinct changes in VLDL triacylglycerol composition. The olive oil diet resulted in a >100% increase (P<0.001) in VLDL sn-glycerol-trioleate, compared to an 80% increase (P<0.05) with the HOSO diet [1]. Furthermore, olive oil, but not HOSO, increased the incorporation of α-linolenic and docosahexaenoic acids at the sn-2 position [1].

VLDL Triacylglycerol Regulation
Endpoint context
>100% increase in VLDL sn-glycerol-trioleate (olive oil) vs. 80% increase (HOSO)
Reported metabolic endpoint context in lipid research.
Human crossover study, n=22, 40% energy from oil.
Lipid Metabolism Nutritional Biochemistry Cardiovascular Research

Polar Compound Formation During Frying

During intermittent frying of potato slices and cod fillets, olive oil exhibited the lowest rate of deterioration compared to corn oil and an olive-residue oil [1]. After 20 domestic frying cycles, the polar compound (PC) content—a key indicator of thermal degradation—reached 22.4 g/100 g in olive oil, which was lower than the 25.3 g/100 g observed in sunflower oil under identical conditions [2].

Polar Compound Formation
Reported
22.4 g/100 g (olive oil) vs. 25.3 g/100 g (sunflower) after 20 fryings
Lower accumulation supports thermal stability assessment.
Discontinuous frying of French fries at ~180°C.
Food Processing Thermal Stability Quality Control

Pharmacopeial Compliance and Specifications

Olive oil (CAS 8001-25-0) is available as a USP Reference Standard with defined acceptance criteria. Refined olive oil meets a stringent acidity specification of ≤0.3 mg KOH/g (expressed as free fatty acids) and a specific absorbance limit of ≤1.20 at 270 nm (1 g/100 mL cyclohexane) [1][2]. These specifications are not universally defined or guaranteed for high-oleic sunflower oil or other vegetable oils used as informal substitutes, which may exhibit higher acidity and variable UV absorbance due to differing minor component profiles.

Acidity Specification
Specification review
≤0.3 mg KOH/g (refined grade)
Defined acidity limits support lot-to-lot consistency and pharmacopeial compliance.
Per USP/Ph. Eur. monograph.
Pharmaceutical Excipients Analytical Standards Quality Assurance

Olive Oil: Research & Industrial Applications


Thermal Processing & Frying

For industrial frying or high-temperature food processing where extended oil life and minimal polar compound formation are critical, olive oil is a quantitatively superior choice over standard sunflower and corn oils. Its lower accumulation of polar compounds (22.4 g/100 g vs. 25.3 g/100 g in sunflower oil after 20 cycles) and higher OPI (36.2 vs. 8.72 for sunflower) directly translate to reduced oil turnover and potentially lower levels of thermally-induced degradation products [1]. This evidence supports the procurement of olive oil for premium or clean-label fried products and for operations seeking to minimize frying oil waste.

Metabolic & Cardiovascular Research

In nutritional intervention studies examining lipid metabolism or cardiovascular endpoints, olive oil should be selected over high-oleic sunflower oil when the research question pertains to the effects of minor components (e.g., squalene, phenolics) on lipoprotein metabolism. The differential increase in VLDL sn-glycerol-trioleate (>100% for olive oil vs. 80% for HOSO) and the distinct sn-2 fatty acid incorporation demonstrate that olive oil elicits a unique metabolic signature not replicated by a high-oleic analog [2]. This justifies the use of olive oil in studies aiming to elucidate mechanisms beyond simple fatty acid substitution.

Pharmaceutical Excipient & Analytical Standard

When a lipid excipient or analytical reference material must meet pharmacopeial standards for identity, purity, and consistency, USP/Ph. Eur. grade olive oil (CAS 8001-25-0) is the appropriate choice. Its defined acidity limit (≤0.3 mg KOH/g) and fatty acid/sterol profile provide the necessary quality assurance for GMP manufacturing, drug formulation, and analytical method development [3]. Substituting with a non-compendial high-oleic oil introduces uncharacterized variability and regulatory risk.

Cosmetic Formulations with Squalene

For topical formulations where squalene's emollient and antioxidant properties are desired, olive oil offers a naturally rich source (mean 5800 mg/kg) that is significantly more concentrated than alternative vegetable oils like high-oleic sunflower oil [4]. This compositional advantage can be leveraged in product claims and formulation efficacy, supporting the procurement of high-squalene virgin olive oil grades for premium skincare products.

Application
Selection Property
Validation Focus
Thermal processing & frying oil evaluation
Oxidative stability and polar compound formation profile
Thermal degradation kinetics and shelf-life validation
Metabolic & cardiovascular lipid research
Distinct bioactive composition (squalene, phenolics)
Lipoprotein metabolism endpoint validation
Pharmaceutical excipient & analytical standard
Pharmacopeial compliance (USP/Ph. Eur.)
Lot consistency, acidity, and UV absorbance conformity
Cosmetic squalene-enriched formulations
High natural squalene content
Emollient and antioxidant property validation
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